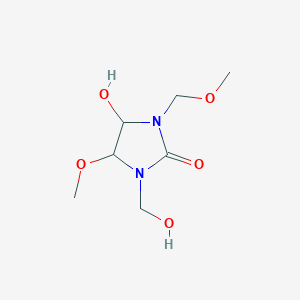
4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one
説明
4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one, also known as HMMI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. HMMI is a derivative of guanidine and has been found to exhibit interesting biological properties that make it a promising candidate for further research.
作用機序
The mechanism of action of 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one has been found to inhibit the activity of DNA methyltransferase, which is an enzyme involved in the regulation of gene expression. By inhibiting this enzyme, 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one may be able to alter the expression of genes involved in cancer cell growth and induce apoptosis.
生化学的および生理学的効果
4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one has also been found to exhibit antioxidant and anti-inflammatory properties. It has been shown to reduce the production of reactive oxygen species and inhibit the activity of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one is its ability to selectively inhibit the activity of DNA methyltransferase, making it a promising candidate for developing new cancer therapies. However, one limitation of 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one is its low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one. One area of interest is in developing new cancer therapies based on 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one. Researchers are also interested in exploring the potential applications of 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one in treating inflammatory diseases and other conditions. Additionally, further research is needed to fully understand the mechanism of action of 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one and to optimize its synthesis and formulation for use in lab experiments.
合成法
4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one can be synthesized through a multistep reaction starting from guanidine. The first step involves the reaction of guanidine with formaldehyde to produce 1,3-diaminopropan-2-ol. This intermediate is then reacted with methyl iodide to produce 1,3-dimethylamino-2-propanol, which is further reacted with paraformaldehyde to produce 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one.
科学的研究の応用
4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one has been found to exhibit a range of interesting biological properties that make it a promising candidate for scientific research. One of its most notable applications is in the field of cancer research. 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for developing new cancer therapies.
特性
IUPAC Name |
4-hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O5/c1-13-4-9-5(11)6(14-2)8(3-10)7(9)12/h5-6,10-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLUHFSDKZRMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(C(N(C1=O)CO)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939506 | |
| Record name | 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one | |
CAS RN |
18190-79-9 | |
| Record name | 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18190-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018190799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



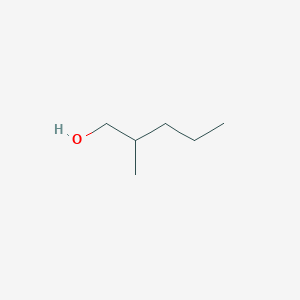
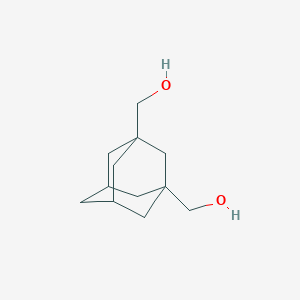
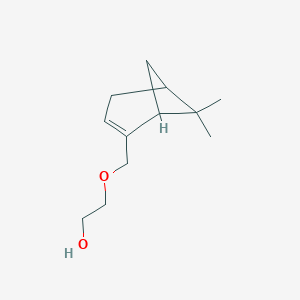
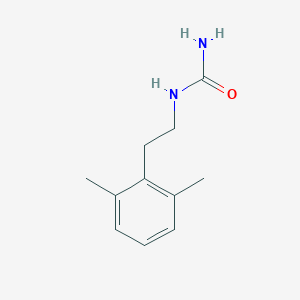
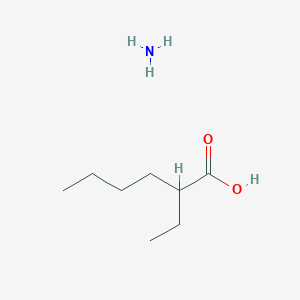
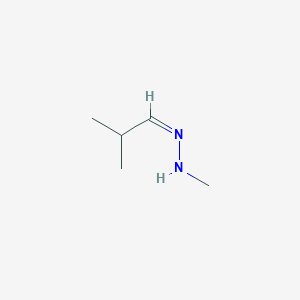
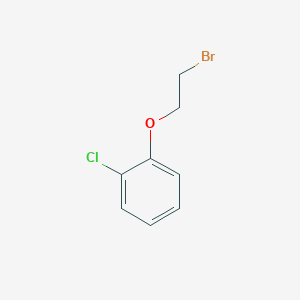
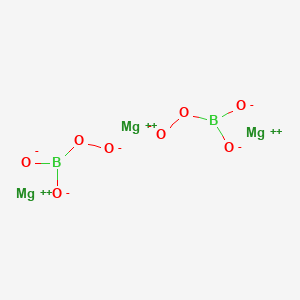





![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)